molecular formula C8H7NO2 B12873871 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde

1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde

Cat. No.: B12873871
M. Wt: 149.15 g/mol
InChI Key: AKFYZJKSKIFJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is a heterocyclic compound that features a bicyclic structure with a nitrogen atom at the ring junction. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde can be synthesized through a one-pot reaction involving the cycloaddition of azomethine ylides with dialkyl acetylenedicarboxylates in alcohols. Azomethine ylides are prepared in situ from proline and ninhydrin . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

    Ketorolac: A pyrrolizine derivative used as a nonsteroidal anti-inflammatory drug.

    Licofelone: Another pyrrolizine derivative with anti-inflammatory and analgesic properties.

Uniqueness: 1-Oxo-2,3-dihydro-1H-pyrrolizine-5-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Unlike other pyrrolizine derivatives, it possesses an aldehyde group that allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

7-oxo-5,6-dihydropyrrolizine-3-carbaldehyde

InChI

InChI=1S/C8H7NO2/c10-5-6-1-2-7-8(11)3-4-9(6)7/h1-2,5H,3-4H2

InChI Key

AKFYZJKSKIFJJT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC=C2C1=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.